N-(2,4-dimethylphenyl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide
Description
This compound is a pyrido[4,3-d]pyrimidin-4-one derivative featuring a 2,4-dimethylphenyl acetamide moiety and a 3-methylbenzyl substituent at position 6 of the bicyclic core. Its structural complexity arises from the fused pyridine-pyrimidine system, which is functionalized with methyl groups and aromatic substituents. The acetamide side chain may enhance solubility and target binding, while the 3-methylbenzyl group could influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-17-6-5-7-21(13-17)14-29-11-10-24-22(15-29)26(32)30(20(4)27-24)16-25(31)28-23-9-8-18(2)12-19(23)3/h5-9,12-13H,10-11,14-16H2,1-4H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYOIXRJKDQULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC3=C(C2)C(=O)N(C(=N3)C)CC(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[4,3-d]pyrimidin core, followed by the introduction of the acetamide group and the 2,4-dimethylphenyl substituent. Common reagents used in these reactions include various amines, aldehydes, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It may find applications in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison of Pyrido/Pyrimidine Derivatives
Pharmacological Activity
- The 3-methylbenzyl group may enhance selectivity compared to thieno-pyrimidine analogues .
- BMS-767778: Exhibits nanomolar DPP4 inhibition (IC₅₀ < 10 nM) with optimized pharmacokinetics due to its pyrrolopyridine core and dichlorophenyl group .
- Compound 24 (): The tetrahydro ring system and phenylamino group likely improve membrane permeability, though its activity remains uncharacterized .
- Thieno-pyrimidines (): These often show anticancer or antiviral activity but may suffer from rapid metabolism due to sulfur-containing cores .
Physicochemical Properties
- Target Compound: Predicted logP ~3.5 (moderate lipophilicity) due to methyl and benzyl groups. The acetamide (H-bond donor/acceptor) may improve aqueous solubility compared to purely aromatic analogues .
- Comparison :
Biological Activity
N-(2,4-dimethylphenyl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available research on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrido[4,3-d]pyrimidine core structure with various substituents that may influence its biological activity. The presence of the dimethylphenyl and methyl groups suggests potential interactions with biological targets such as enzymes and receptors.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. A study highlighted the identification of a novel anticancer compound through screening drug libraries on multicellular spheroids. This method allows for the evaluation of compounds in a more physiologically relevant environment compared to traditional two-dimensional cell cultures . While specific data on this compound is limited, its structural analogs have shown promising results in inhibiting tumor growth.
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are supported by studies on related compounds targeting bromodomain-containing protein 4 (BRD4), which plays a role in inflammatory processes. Modifications to the chemical structure can significantly affect the inhibitory activity against inflammatory cytokines such as IL-6 . This suggests that this compound might exhibit similar properties.
The mechanisms through which this compound exerts its biological effects are yet to be fully elucidated. However, it is hypothesized that:
- Targeting Enzymes : The compound may inhibit specific enzymes involved in cancer progression or inflammatory pathways.
- Modulation of Signaling Pathways : By interacting with key signaling molecules or pathways (e.g., MAPK pathways), it could alter cellular responses to stress or damage.
Case Studies
While direct case studies focusing solely on this compound are sparse in literature:
- Screening Studies : In broader screening studies for anticancer agents involving pyrimidine derivatives, several compounds demonstrated significant cytotoxicity against various cancer cell lines.
- In Vivo Studies : Related compounds have been tested in vivo for their anti-inflammatory properties with promising outcomes suggesting reduced inflammation markers and improved health outcomes in animal models.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
